2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is a complex organic compound characterized by its unique molecular structure and properties. It is a derivative of tetrahydrofuran and contains a furan ring, which is a five-membered aromatic ring with an oxygen atom. The compound features an imidazo-pyridine moiety, which contributes to its potential biological activities. Its molecular formula is with a molecular weight of approximately 218.25 g/mol .
The chemical reactivity of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- can involve various types of reactions, including:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for creating novel derivatives.
Research indicates that compounds similar to 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- exhibit various biological activities. Notably:
The synthesis of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- can be achieved through several methods:
The unique structure of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- allows for various applications:
Interaction studies involving 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- focus on its behavior in biological systems:
These studies are crucial for evaluating the therapeutic potential and safety of the compound in clinical settings.
Several compounds share structural features with 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)-. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Hydroxymethylfurfural | Contains hydroxymethyl group on furan | Widely studied for its role in biomass conversion |
| Tetrahydrofuran | Simple cyclic ether without nitrogen | Common solvent; lacks biological activity |
| Imidazo[1,2-a]pyridine | Contains imidazole fused with pyridine | Exhibits distinct biological properties |
| 1-Methylimidazole | Methylated version of imidazole | Used in various industrial applications |
Each of these compounds exhibits unique chemical behavior and biological activity profiles that differentiate them from 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- while sharing similar structural components.
The compound’s core structure comprises a tetrahydrofuran ring—a saturated five-membered cyclic ether—linked to an imidazo[4,5-b]pyridine system. The tetrahydrofuran moiety contributes a chiral center at the C2 position, designated as (2S-cis) to denote its stereochemical configuration. The imidazo[4,5-b]pyridine fragment consists of a fused bicyclic system, where an imidazole ring (positions 1–3) merges with a pyridine ring (positions 4–6). This arrangement creates a planar aromatic region capable of π-π stacking and hydrogen bonding, critical for molecular recognition in biological systems.
The molecular formula C₁₁H₁₃N₃O₂ corresponds to a molar mass of 218.25 g/mol. Key functional groups include a hydroxyl group on the tetrahydrofuran ring and nitrogen atoms within the imidazole and pyridine rings, which participate in acid-base interactions. The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonds, influences its solubility and reactivity.
The (2S-cis) designation specifies the absolute configuration at the C2 carbon of the tetrahydrofuran ring. This stereochemistry arises during synthesis, often via asymmetric catalysis or chiral resolution. Computational models suggest that the cis orientation of substituents on the tetrahydrofuran ring enhances molecular rigidity, favoring binding to hydrophobic pockets in enzyme active sites. Comparative studies of diastereomers reveal that the (2S-cis) form exhibits superior thermodynamic stability compared to its trans counterpart, as evidenced by differential scanning calorimetry data.
According to IUPAC guidelines, the compound is systematically named as (2S-cis)-5-(3H-imidazo[4,5-b]pyridin-3-yl)tetrahydrofuran-2-methanol. The numbering begins at the oxygen atom of the tetrahydrofuran ring, with the imidazo[4,5-b]pyridine substituent located at position 5. The “methanol” suffix denotes the hydroxymethyl group at position 2. This nomenclature aligns with conventions for fused heterocycles, prioritizing the parent hydrocarbon framework (tetrahydrofuran) and appending substituents in descending order of priority.